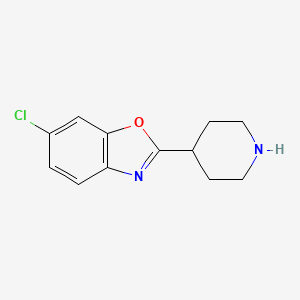

6-Chloro-2-piperidin-4-yl-benzoxazole

Description

6-Chloro-2-piperidin-4-yl-benzoxazole is a heterocyclic organic compound featuring a benzoxazole core substituted with a chlorine atom at position 6 and a piperidin-4-yl group at position 2. Benzoxazoles are known for their pharmacological relevance, particularly in drug discovery, due to their ability to mimic bioisosteric groups and interact with biological targets such as enzymes and receptors . The piperidine moiety introduces basicity and conformational flexibility, which may enhance binding affinity to targets in the central nervous system (CNS) or other therapeutic areas.

Properties

Molecular Formula |

C12H13ClN2O |

|---|---|

Molecular Weight |

236.70 g/mol |

IUPAC Name |

6-chloro-2-piperidin-4-yl-1,3-benzoxazole |

InChI |

InChI=1S/C12H13ClN2O/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |

InChI Key |

AJPLCLUOOIYQNA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=NC3=C(O2)C=C(C=C3)Cl |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of benzoxazole derivatives, including 6-chloro-2-piperidin-4-yl-benzoxazole. These compounds have shown promising results against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

A study synthesized several benzoxazole derivatives and evaluated their antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that many derivatives exhibited significant inhibitory effects, particularly against Escherichia coli and Staphylococcus aureus. The molecular docking studies suggested that these compounds might inhibit bacterial DNA gyrase, a target for antibiotic development .

Anticancer Applications

The potential of benzoxazole derivatives in cancer treatment has been explored extensively. Research indicates that certain structural modifications can enhance their cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study focused on the synthesis of a series of benzoxazole compounds, including this compound, which were evaluated for their cytotoxic effects on human lung carcinoma (A-549) cells. The findings revealed that some derivatives displayed selective cytotoxicity at low concentrations, suggesting their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A-549 (Lung) | 15 | |

| Structural Analog | HepaRG (Non-cancer) | >50 |

Neurological Research

Benzoxazole derivatives are also being investigated for their neuroprotective properties and potential use in treating neurological disorders.

Case Study: Neuroprotective Effects

Research has indicated that certain benzoxazole compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as schizophrenia and depression. For instance, a derivative was noted for its efficacy in reducing symptoms associated with acute schizophrenia in preclinical models .

Synthesis and Characterization

The synthesis of this compound typically involves various chemical reactions including cyclization processes that yield high-purity products suitable for biological testing.

Synthesis Methodology

A common method involves the reaction of appropriate piperidine derivatives with chlorinated benzoxazole precursors under controlled conditions to achieve optimal yields while minimizing environmental impact .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between 6-Chloro-2-piperidin-4-yl-benzoxazole and related compounds:

Analysis of Structural and Functional Variations

Core Heterocycle Differences

- Benzoxazole vs. Benzoxazinone (): The benzoxazinone in replaces the benzoxazole’s oxygen atom with a ketone, altering electronic properties and hydrogen-bonding capacity. This may reduce metabolic stability compared to benzoxazole derivatives.

- Benzisoxazole () : The isoxazole ring (O and N adjacent) in differs from benzoxazole (O and N separated), affecting dipole moments and target selectivity.

Substituent Effects

- Piperidine Position : The piperidin-4-yl group at position 2 in the target compound contrasts with its placement at position 3 in or N1 in , which could influence spatial interactions with biological targets.

- Halogen Variation : Chlorine (target compound) vs. fluorine () affects lipophilicity (Cl: +0.71, F: +0.14) and steric demand, impacting membrane permeability and target binding .

Pharmacological Implications

- Kinase Inhibition : The quinazoline derivative demonstrates that chloro-methoxy-piperidine motifs are viable in kinase inhibitors, hinting at broader therapeutic utility for the target compound .

Q & A

Q. What are the standard synthetic routes for 6-Chloro-2-piperidin-4-yl-benzoxazole, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis: The compound is typically synthesized via cyclization reactions. For example, coupling 6-chloro-benzoxazole precursors with piperidin-4-yl groups using Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis .

- Optimization Strategies:

- Temperature Control: Reactions often require heating (80–120°C) in polar aprotic solvents (e.g., DMF or DMSO) with ligands like Xantphos to improve yield .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used for isolation. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

- Key Parameters: Monitor reaction progress using TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) and characterize intermediates via H NMR (e.g., piperidine protons at δ 2.5–3.5 ppm) .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

Q. What are the primary biological targets of benzoxazole derivatives like this compound?

Methodological Answer:

- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict affinity for kinases, GPCRs, or antimicrobial targets (e.g., DNA gyrase) .

- In Vitro Assays:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial activity data for this compound derivatives?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis:

- Mechanistic Studies:

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

- ADME Prediction:

- Toxicity Profiling:

- Pro-Tox II: Predict hepatotoxicity (alert: benzoxazole core) and mutagenicity (Ames test alerts) .

Q. How can researchers design experiments to explore the synergistic effects of this compound with existing drugs?

Methodological Answer:

- Combination Therapy Design:

- In Vivo Models:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.